molecular formula C9H8F3NO3 B1408592 Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate CAS No. 1227579-24-9

Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate

Cat. No.: B1408592
CAS No.: 1227579-24-9
M. Wt: 235.16 g/mol
InChI Key: YWHDJXILIRQGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C9H8F3NO3 It is a derivative of nicotinic acid, featuring a trifluoromethyl group at the 4-position and an ethyl ester at the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate typically involves the esterification of 2-hydroxy-4-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-oxo-4-(trifluoromethyl)nicotinic acid.

    Reduction: Formation of 2-hydroxy-4-(trifluoromethyl)nicotinic alcohol.

    Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can modulate enzyme activity by binding to active sites or altering protein conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxy-6-(trifluoromethyl)nicotinate
  • Ethyl 2-hydroxy-3-(trifluoromethyl)nicotinate
  • Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate

Uniqueness

Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate is unique due to the specific positioning of the trifluoromethyl group at the 4-position, which can influence its reactivity and interaction with biological targets differently compared to its isomers. This positional specificity can result in distinct pharmacological and chemical properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

ethyl 2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-5(9(10,11)12)3-4-13-7(6)14/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHDJXILIRQGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CNC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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